molecular formula C21H24N4OS B2886627 2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-butylacetamide CAS No. 688354-53-2

2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-butylacetamide

Cat. No.: B2886627
CAS No.: 688354-53-2
M. Wt: 380.51
InChI Key: SPWJTKZJUASKFF-UHFFFAOYSA-N
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Description

2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-butylacetamide is a versatile chemical compound with a unique structure that makes it valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-butylacetamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with adjustments to accommodate larger quantities. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-butylacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-butylacetamide has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific biological pathways.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-butylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects. The compound’s structure allows it to bind effectively to these targets, influencing their activity and resulting in various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(aminomethyl)quinazolin-2-yl]sulfanyl-N-butylacetamide
  • 2-[4-(methylamino)quinazolin-2-yl]sulfanyl-N-butylacetamide

Uniqueness

Compared to similar compounds, 2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-butylacetamide exhibits unique properties due to the presence of the benzylamino group. This group enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-butylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c1-2-3-13-22-19(26)15-27-21-24-18-12-8-7-11-17(18)20(25-21)23-14-16-9-5-4-6-10-16/h4-12H,2-3,13-15H2,1H3,(H,22,26)(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWJTKZJUASKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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